1-(Pyridin-3-yl)-1H-indazol-4-amine is a compound that belongs to the indazole family, characterized by its unique bicyclic structure. Indazoles are known for their diverse biological activities, making them significant in medicinal chemistry. This particular derivative features a pyridine moiety, which may enhance its pharmacological properties. The compound is recognized for its potential applications in cancer therapy and as a kinase inhibitor, which are critical areas of research in pharmaceutical sciences.
The compound is derived from various synthetic methodologies that explore the functionalization of indazole derivatives. Recent studies have highlighted its synthesis and biological activities, showcasing its relevance in drug development. Notably, patents and academic literature provide insights into its structure, synthesis, and biological implications .
1-(Pyridin-3-yl)-1H-indazol-4-amine can be classified as:
The synthesis of 1-(pyridin-3-yl)-1H-indazol-4-amine typically involves several key steps:
Recent advancements have reported the use of:
1-(Pyridin-3-yl)-1H-indazol-4-amine participates in various chemical reactions typical for indazole derivatives:
The reactivity is influenced by the electron-withdrawing nature of the pyridine ring, which may stabilize certain intermediates during these reactions .
The mechanism of action for 1-(pyridin-3-yl)-1H-indazol-4-amine primarily involves its interaction with specific kinase targets. The binding affinity to these targets can inhibit their activity, leading to reduced cell proliferation in cancer cells.
Studies have shown that derivatives of indazole exhibit potent inhibitory effects on various kinases, with IC50 values indicating effective inhibition at low concentrations . This suggests that the compound could serve as a lead structure for developing new anticancer agents.
1-(Pyridin-3-yl)-1H-indazol-4-amine has several promising applications:
Indazole derivatives constitute a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and capacity for structural diversification. The 1H-indazole core—a bicyclic aromatic system fusing pyrazole and benzene rings—exhibits favorable physicochemical properties, including metabolic stability, hydrogen-bonding capability, and moderate lipophilicity, enabling optimal target engagement [3] [10]. This molecular framework serves as the structural foundation for numerous FDA-approved drugs and clinical candidates:
Table 1: Clinically Significant Indazole-Based Therapeutics
Compound | Molecular Target | Therapeutic Area | Key Structural Feature |
---|---|---|---|
Niraparib | PARP-1/2 | Ovarian Cancer | 2H-indazole-7-carbonyl hydroxylamine |
Pazopanib | VEGFR/PDGFR | Renal Cell Carcinoma | 1H-indazol-6-amine derivative |
Benzydamine | Unknown (topical) | Anti-inflammatory | 3-(1-benzylindazolyl)propan-1-one |
The scaffold’s versatility stems from three modifiable sites: N1-position alkylation/acylation, C3-substitution (electrophile attachment), and benzene ring functionalization (e.g., 4- or 5-amino groups). These sites facilitate precise tuning of target selectivity and pharmacokinetic properties, as evidenced in kinase inhibitor design where N1-acylation enhances haspin kinase inhibition (IC~50~ = 78 nM) [4].
The hybrid structure 1-(pyridin-3-yl)-1H-indazol-4-amine integrates a pyridin-3-yl moiety at N1 of the indazole core and an amine at C4. This design merges the indazole’s kinase-binding proficiency with the pyridine ring’s capacity for:
This scaffold has demonstrated therapeutic potential across multiple target classes:
Table 2: Bioactive Derivatives of Pyridinyl-Indazole Scaffolds
Compound | Biological Target | Potency (IC~50~/EC~50~) | Key Structural Modification |
---|---|---|---|
K22 | PLK4 kinase | 0.1 nM (enzyme) | N1-benzenesulfonamide |
4k | CRAC (Orai) channel | 4.9 μM (current block) | C3-carboxamide, N1-cyclopropylmethyl |
21 (Aurora B inhibitor) | Aurora B kinase | Sub-μM range | C3-cyano, N1-pyrimidinyl |
Molecular modeling confirms that the pyridin-3-yl group at N1 positions the indazole core in kinase hinge regions, while the C4-amine serves as a hydrogen-bond donor critical for ATP-competitive binding. In haspin inhibitors, this amine interacts with catalytic aspartate residues, as demonstrated by >50-fold selectivity over Clk/Dyrk kinases [4]. The scaffold’s drug-like properties are further evidenced by favorable pharmacokinetics in lead compounds, including human liver microsome stability (t~1/2~ = 51 min) and AUC~0-t~ = 447 ± 47.6 ng·h/mL in murine models [9].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 116383-34-7
CAS No.: 14476-25-6
CAS No.:
CAS No.: